2,4-Dibromooxazolo[4,5-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromooxazolo[4,5-c]pyridine is a heterocyclic compound that features a fused oxazole and pyridine ring system with bromine atoms at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromooxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3-diaminopyridine with bromine in the presence of a suitable oxidizing agent. The reaction conditions often require controlled temperatures and the use of solvents such as acetonitrile or dichloromethane to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography. The scalability of the synthesis process is crucial for producing sufficient quantities of the compound for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromooxazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms at the 2 and 4 positions can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms in the oxazole ring.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Buchwald-Hartwig coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-aminooxazolo[4,5-c]pyridine derivatives.
Scientific Research Applications
2,4-Dibromooxazolo[4,5-c]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for synthesizing biologically active molecules, including potential drug candidates.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 2,4-Dibromooxazolo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Similar in structure but with an imidazole ring instead of an oxazole ring.
Thiazolo[4,5-c]pyridine: Contains a thiazole ring fused to the pyridine ring.
Pyrazolo[4,5-c]pyridine: Features a pyrazole ring fused to the pyridine ring.
Uniqueness
2,4-Dibromooxazolo[4,5-c]pyridine is unique due to the presence of bromine atoms at specific positions, which can significantly influence its reactivity and interaction with other molecules
Properties
Molecular Formula |
C6H2Br2N2O |
---|---|
Molecular Weight |
277.90 g/mol |
IUPAC Name |
2,4-dibromo-[1,3]oxazolo[4,5-c]pyridine |
InChI |
InChI=1S/C6H2Br2N2O/c7-5-4-3(1-2-9-5)11-6(8)10-4/h1-2H |
InChI Key |
DLLQOVSHQPPWEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1OC(=N2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.